(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H15ClFN3O2S and its molecular weight is 415.87. The purity is usually 95%.
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Scientific Research Applications
Chemical Reduction and Derivative Synthesis
(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile and similar compounds can undergo chemical reduction. One study described the reduction of related acrylonitriles, yielding derivatives like (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene in varying yields. Such processes are significant in synthesizing new compounds for further research (Frolov et al., 2005).
Fungicidal Activity
Compounds structurally similar to this compound have been synthesized and tested for biological activities. For instance, some derivatives have exhibited significant fungicidal activity, particularly against Colletotrichum gossypii, highlighting their potential in agricultural applications (Shen De-long, 2010).
Antioxidant Properties
Derivatives of thiazol-2-yl acrylonitriles, similar in structure to the compound , have been evaluated for antioxidant activity. This research is important for understanding the potential health benefits of these compounds and their utility in medicinal chemistry (Ahmed O. H. El Nezhawy et al., 2009).
Spectroscopic Characterization
The spectroscopic characterization of substituted acrylonitriles, including those with fluoro and chloro phenyl groups, aids in understanding their electronic properties. This is vital for applications in materials science and electronics (M. Percino et al., 2011).
Crystal Structure Analysis
Crystal structure analysis of related thiazole derivatives helps in determining their molecular conformations. This knowledge is crucial for designing compounds with specific physical and chemical properties (B. Kariuki et al., 2021).
Applications in Corrosion Inhibition
Halogen-substituted thiazole derivatives, akin to this compound, have been studied for their role as corrosion inhibitors. This is particularly relevant in protecting metals like mild steel in acidic environments (Weinan Gong et al., 2019).
Pesticidal Activities
Thiazole derivatives show promise in pest control, with some studies highlighting their effectiveness against various plant pathogens and insects. This underscores their potential use in developing new pesticides (W. Choi et al., 2015).
Properties
IUPAC Name |
(E)-3-(3-chloro-4-fluoroanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O2S/c1-26-18-6-3-12(7-19(18)27-2)17-11-28-20(25-17)13(9-23)10-24-14-4-5-16(22)15(21)8-14/h3-8,10-11,24H,1-2H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCLXQMHGBHJIE-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)Cl)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)Cl)/C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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